molecular formula C16H21N3OS B2647208 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1226433-61-9

2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2647208
CAS No.: 1226433-61-9
M. Wt: 303.42
InChI Key: UVGFPDJSNDSBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is an organic compound that features a benzylthio group and a pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves the reaction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine with benzylthioacetic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazolyl moiety or the amide group.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the pyrazolyl moiety or amide group.

    Substitution: Substituted benzylthio derivatives.

Scientific Research Applications

2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylthio group and the pyrazolyl moiety can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
  • 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propionamide
  • 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butyramide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylthio group and pyrazolyl moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-13-10-14(2)19(18-13)9-8-17-16(20)12-21-11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGFPDJSNDSBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CSCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.